N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound that belongs to the pyrazole and pyridine family. This compound is notable for its unique structure, which includes a pyrazole ring fused to a pyridine ring, and a thiophene substituent. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of the pyridine ring: The pyrazole derivative is then subjected to cyclization with a suitable aldehyde or ketone in the presence of a base.
Introduction of the thiophene substituent: This step involves the coupling of the pyrazole-pyridine intermediate with a thiophene derivative using a palladium-catalyzed cross-coupling reaction.
Carboxamide formation:
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to identify optimal reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the pyrazole or pyridine rings using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, especially at the pyrazole and pyridine rings, using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products:
Oxidation products: Sulfoxides or sulfones from the thiophene ring.
Reduction products: Reduced pyrazole or pyridine derivatives.
Substitution products: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
N~4~-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
1,3,4-Thiadiazole derivatives: Known for their antimicrobial properties.
Imidazole derivatives: Widely used in medicinal chemistry for their antifungal and anticancer activities.
Benzimidazole derivatives: Notable for their broad-spectrum biological activities, including antiviral and antiparasitic effects.
Uniqueness: N4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its fused pyrazole-pyridine structure and the presence of a thiophene substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H20N6OS |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
N-(1-ethyl-5-methylpyrazol-4-yl)-1,3-dimethyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H20N6OS/c1-5-25-12(3)15(10-20-25)22-19(26)13-9-14(16-7-6-8-27-16)21-18-17(13)11(2)23-24(18)4/h6-10H,5H2,1-4H3,(H,22,26) |
InChI Key |
OTNTVTWBOAOKJY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)NC(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC=CS4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.